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Executive Summary
IHVR-19029, a novel N-alkylated derivative of 1-deoxynojirimycin (DNJ), has emerged as a

potent host-targeted antiviral agent with broad-spectrum activity against a range of enveloped

viruses. By competitively inhibiting the host's endoplasmic reticulum (ER) α-glucosidases I and

II, IHVR-19029 disrupts the crucial N-linked glycosylation pathway essential for the proper

folding and maturation of viral glycoproteins. This mechanism effectively hinders viral assembly

and morphogenesis, leading to a significant reduction in the production of infectious virions.

This technical guide provides an in-depth overview of IHVR-19029, encompassing its

mechanism of action, quantitative antiviral efficacy, pharmacokinetic profile, and detailed

experimental protocols for its evaluation.

Core Concepts: Deoxynojirimycin and ER α-
Glucosidase Inhibition
1-Deoxynojirimycin (DNJ) is a naturally occurring iminosugar, an analogue of glucose where

the ring oxygen is replaced by a nitrogen atom[1][2]. This structural mimicry allows DNJ and its

derivatives to act as competitive inhibitors of α-glucosidases, enzymes that hydrolyze α-

glucosidic linkages[1][2]. In the context of viral replication, the key targets are the ER-resident

α-glucosidases I and II[3].
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These host enzymes are critical for the processing of N-linked glycans on newly synthesized

viral envelope glycoproteins. The process, known as the calnexin/calreticulin cycle, ensures the

correct folding and quality control of these proteins. Inhibition of ER α-glucosidases by DNJ

derivatives like IHVR-19029 leads to the accumulation of misfolded viral glycoproteins, which

are subsequently targeted for degradation by the ER-associated degradation (ERAD) pathway.

This ultimately disrupts the assembly of new, infectious viral particles[4].

Mechanism of Action of IHVR-19029
IHVR-19029 acts as a competitive inhibitor of ER α-glucosidases I and II. By binding to the

active site of these enzymes, it prevents the cleavage of terminal glucose residues from the N-

linked glycans of nascent viral glycoproteins. This disruption of the glycoprotein folding and

quality control process is the primary mechanism of its antiviral activity.
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Mechanism of IHVR-19029 Antiviral Activity.

Quantitative Data
In Vitro Antiviral Activity of IHVR-19029
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The antiviral potency of IHVR-19029 has been evaluated against a variety of hemorrhagic fever

viruses. The 50% effective concentration (EC50) values are summarized in the table below.

Virus Cell Line Assay EC50 (µM)
Cytotoxicity
(CC50 in
µM)

Selectivity
Index (SI =
CC50/EC50)

Dengue Virus

(DENV)
HEK293 qRT-PCR ~5 >100 >20

Yellow Fever

Virus (YFV)
HEK293 qRT-PCR ~62.5 >100 >1.6

Zika Virus

(ZIKV)
HEK293 qRT-PCR ~88 >100 >1.1

Ebola Virus

(EBOV)
HeLa

Immunofluore

scence
16.9 >100 >5.9

Data compiled from Ma et al., 2018.

Pharmacokinetics of IHVR-19029 in Mice
Pharmacokinetic studies of IHVR-19029 have been conducted in BALB/c mice. The compound

exhibits low oral bioavailability, which has led to the development of ester prodrugs to improve

its pharmacokinetic profile[5][6].

Single Intraperitoneal (IP) Injection (75 mg/kg)
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Paramete
r

Plasma Liver Spleen Kidney Lung Heart

Cmax

(ng/mL or

ng/g)

~1500 ~3000 ~2500 ~4000 ~1500 ~1000

Tmax (hr) 0.17 0.5 0.5 0.5 0.17 0.17

AUC (0-8h)

(ngh/mL or

ngh/g)

~1500 ~7000 ~5000 ~8000 ~2500 ~1500

Half-life

(t1/2) (hr)
~1.5 - - - - -

Data extrapolated from graphical representations in Ma et al., 2018.

Note: The preclinical development of IHVR-19029 has been challenged by its low oral

bioavailability and dose-limiting gastrointestinal side effects when administered orally. Ester

prodrugs of IHVR-19029 have been developed to enhance oral exposure and prevent off-target

interactions with gut glucosidases[5].

Experimental Protocols
In Vitro Antiviral Activity Assay (qRT-PCR)
This protocol describes the determination of the antiviral activity of IHVR-19029 against

Dengue, Yellow Fever, and Zika viruses in HEK293 cells.

Cell Seeding: Seed HEK293 cells in 24-well plates at a density that will result in a confluent

monolayer on the day of infection.

Viral Infection: On the following day, infect the cells with the virus (e.g., DENV, YFV, or ZIKV)

at a multiplicity of infection (MOI) of 0.1 for 1 hour at 37°C.

Compound Treatment: After the 1-hour incubation, remove the viral inoculum and add fresh

culture medium containing serial dilutions of IHVR-19029. Include a no-drug control.
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Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.

RNA Extraction: After incubation, harvest the cells and extract total cellular RNA using a

commercial RNA extraction kit.

qRT-PCR: Perform one-step quantitative reverse transcription PCR (qRT-PCR) to quantify

the viral RNA levels. Use primers specific for the target virus and a housekeeping gene (e.g.,

β-actin) for normalization.

Data Analysis: Calculate the percentage of viral inhibition for each compound concentration

relative to the no-drug control. Determine the EC50 value by plotting the percentage of

inhibition against the log of the compound concentration and fitting the data to a dose-

response curve.

Cytotoxicity Assay: In parallel, perform a cytotoxicity assay (e.g., MTT assay) on uninfected

cells treated with the same concentrations of IHVR-19029 to determine the 50% cytotoxic

concentration (CC50).

In Vivo Efficacy in a Mouse Model of Ebola Virus
Infection
This protocol outlines the evaluation of the in vivo efficacy of IHVR-19029, alone or in

combination with favipiravir (T-705), in a lethal mouse model of Ebola virus (EBOV) infection.

Animal Model: Use 8-12 week old C57Bl/6 mice.

Viral Challenge: Infect the mice with a lethal dose (e.g., 1000 plaque-forming units) of

mouse-adapted EBOV via intraperitoneal (IP) injection.

Treatment Regimen:

Initiate treatment immediately after infection.

Administer IHVR-19029 via IP injection at a suboptimal dose (e.g., 50 or 75 mg/kg), twice

daily for 10 days.
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For combination studies, administer a suboptimal dose of favipiravir (e.g., 0.325 or 1.6

mg/kg) orally.

Include control groups receiving vehicle only, IHVR-19029 alone, and favipiravir alone.

Monitoring: Monitor the mice daily for clinical signs of disease (e.g., weight loss, ruffled fur,

lethargy) and survival for at least 21 days post-infection.

Data Analysis: Plot survival curves (Kaplan-Meier) and compare the survival rates between

the different treatment groups using a statistical test such as the log-rank test. A significant

increase in the survival rate in the treated groups compared to the vehicle control indicates

antiviral efficacy.

Mandatory Visualizations
Experimental Workflow for In Vitro Antiviral Assay
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Workflow for In Vitro Antiviral Efficacy Testing.
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Synthesis of IHVR-19029 Ester Prodrugs
The synthesis of ester prodrugs of IHVR-19029 is a key strategy to improve its oral

bioavailability. The general scheme involves the reaction of IHVR-19029 with the corresponding

acid anhydrides.
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General Synthesis Scheme for IHVR-19029 Prodrugs.

Conclusion and Future Directions
IHVR-19029 is a promising deoxynojirimycin derivative with potent, broad-spectrum antiviral

activity against enveloped viruses, particularly those causing hemorrhagic fevers. Its

mechanism of action, targeting host ER α-glucosidases, presents a high barrier to the

development of viral resistance. While challenges related to its pharmacokinetic profile have

been identified, the development of ester prodrugs offers a viable strategy to enhance its

therapeutic potential. Further research should focus on the clinical evaluation of these

prodrugs, combination therapies to enhance efficacy, and the exploration of its antiviral activity

against other emerging and re-emerging enveloped viruses. The synergistic effect observed

with favipiravir in preclinical models highlights the potential of combination therapies to achieve

better clinical outcomes[7].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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